

Technical Guide: Spectroscopic and Synthetic Profile of (1Z)-3-bromocyclooctene

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Compound of Interest

Compound Name: 1-Cyclooctene, 3-bromo-

Cat. No.: B15128604

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties and a reliable synthetic route for (1Z)-3-bromocyclooctene. Due to the limited availability of public experimental spectral data, this document presents expected spectroscopic values based on chemical structure and data from analogous compounds. A comprehensive experimental protocol for the synthesis of (1Z)-3-bromocyclooctene via allylic bromination of cis-cyclooctene is detailed, including the reaction mechanism. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of this and similar halogenated cycloalkenes.

Introduction

(1Z)-3-bromocyclooctene is a halogenated derivative of cyclooctene, a versatile eight-membered carbocycle. The presence of the bromine atom at the allylic position and the cis-(Z) configuration of the double bond make it a valuable intermediate in organic synthesis. Its reactivity allows for a variety of subsequent chemical transformations, making it a useful building block for the synthesis of more complex molecules, potentially with applications in medicinal chemistry and materials science. Accurate spectroscopic and synthetic information is therefore crucial for its effective utilization in research and development.

Synthesis of (1Z)-3-bromocyclooctene

The most common and effective method for the synthesis of (1Z)-3-bromocyclooctene is the allylic bromination of cis-cyclooctene using N-bromosuccinimide (NBS). This reaction proceeds via a free radical chain mechanism and is favored due to the stability of the allylic radical intermediate.

Synthetic Workflow



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Caption: Synthetic workflow for (1Z)-3-bromocyclooctene.

Experimental Protocol

Materials:

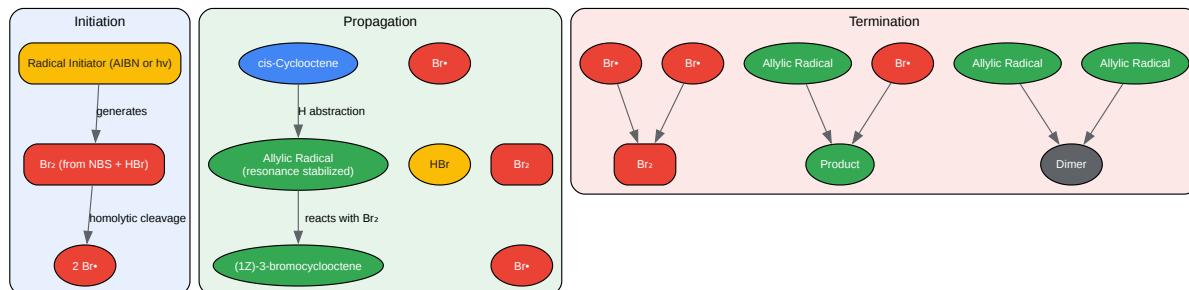
- cis-Cyclooctene
- N-Bromosuccinimide (NBS), recrystallized
- Azobisisobutyronitrile (AIBN) or a UV lamp
- Carbon tetrachloride (CCl₄), anhydrous
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet is charged with cis-cyclooctene and anhydrous carbon tetrachloride.
- N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN are added to the flask.
- The reaction mixture is heated to reflux (approximately 77°C) under an inert atmosphere. If using photochemical initiation, the mixture is irradiated with a UV lamp at a suitable temperature.
- The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature.
- The solid succinimide byproduct is removed by vacuum filtration.
- The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with water.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure (1Z)-3-bromocyclooctene.

Reaction Mechanism

The allylic bromination with NBS follows a radical chain mechanism consisting of initiation, propagation, and termination steps.



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Caption: Mechanism of allylic bromination.

Spectroscopic Data of (1Z)-3-bromocyclooctene

The following tables summarize the expected spectroscopic data for (1Z)-3-bromocyclooctene. Note that these are predicted values based on the chemical structure and data from similar compounds, as experimental data is not readily available in public databases.

1H NMR Spectroscopy

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 5.6 - 5.8	m	2H	Olefinic protons (-CH=CH-)
~ 4.8 - 5.0	m	1H	Proton on bromine-bearing carbon (-CHBr-)
~ 1.4 - 2.5	m	10H	Allylic and aliphatic protons

^{13}C NMR Spectroscopy

Chemical Shift (δ) (ppm)	Assignment
~ 128 - 132	Olefinic carbons (-CH=CH-)
~ 50 - 55	Carbon bearing bromine (-CHBr-)
~ 25 - 35	Allylic and aliphatic carbons

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3020	Medium	=C-H stretch
~ 2920, 2850	Strong	C-H stretch (aliphatic)
~ 1650	Medium	C=C stretch
~ 650 - 750	Strong	C-Br stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
188/190	Moderate	[M] ⁺ (Molecular ion peak, isotopic pattern for Br)
109	High	[M - Br] ⁺
81	High	[C ₆ H ₉] ⁺
67	High	[C ₅ H ₇] ⁺

Conclusion

This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic characteristics of (1Z)-3-bromocyclooctene. The detailed experimental protocol for its synthesis via allylic bromination of cis-cyclooctene offers a reliable method for its preparation. The tabulated spectroscopic data, while based on predictions, serves as a useful reference for the characterization of this compound. This information is intended to facilitate further research and application of (1Z)-3-bromocyclooctene in various fields of chemical science.

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